N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide
Description
N-Ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide is a pyrazole-based compound featuring phenyl groups at the 1- and 5-positions and an ethyl-substituted carboxamide moiety at the 4-position. C₃H₅). The compound is synthesized via coupling reactions involving pyrazole acid chlorides and amines, as demonstrated in related syntheses (). Safety protocols emphasize avoiding heat and ignition sources (P210, ), consistent with typical carboxamide handling guidelines.
Properties
IUPAC Name |
N-ethyl-1,5-diphenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-2-19-18(22)16-13-20-21(15-11-7-4-8-12-15)17(16)14-9-5-3-6-10-14/h3-13H,2H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWUOOACKHWONL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665768 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide typically involves the condensation of 1,3-diketones with arylhydrazines, followed by cyclization to form the pyrazole ring. One common method includes the use of transition-metal catalysts and photoredox reactions . Another approach involves the use of Amberlyst-70 as a heterogeneous catalyst, which offers eco-friendly attributes and a simple reaction workup .
Industrial Production Methods
Industrial production methods for pyrazole derivatives often utilize one-pot multicomponent processes, which are efficient and cost-effective. These methods can involve the use of novel reactants and innovative reaction types to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, arylhydrazines, and transition-metal catalysts. Reaction conditions can vary, but they often involve heating and the use of solvents such as ethanol or acetic acid .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
Chemistry
N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide serves as a building block for synthesizing more complex molecules. Its versatile structure allows chemists to modify it for various applications in organic synthesis.
Biology
The compound has been studied for its biological activities , particularly its potential antimicrobial and anticancer properties:
- Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Antimicrobial Activity : Compounds similar to this compound have been evaluated against bacterial strains like E. coli and S. aureus, showing significant antibacterial properties .
Medicine
The therapeutic potential of this compound has been explored in various medical applications:
- Anti-inflammatory Effects : Pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation. Studies have demonstrated that compounds similar to this compound exhibit anti-inflammatory activity comparable to standard drugs like diclofenac sodium .
| Compound | Activity Type | Reference |
|---|---|---|
| N-(Benzyloxy)-1H-pyrazole | Anti-inflammatory | |
| 1-(4-chlorophenyl)-3-pyrazole | Anti-inflammatory |
Industry
In industrial applications, this compound is utilized in the development of agricultural chemicals and other industrial products due to its efficacy in modifying biological pathways.
Case Study 1: Anticancer Research
A recent study evaluated the effectiveness of this compound derivatives against several cancer cell lines. The findings revealed that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 3.79 µM to 42.30 µM across different cell lines, indicating their potential as anticancer agents .
Case Study 2: Anti-inflammatory Properties
In another investigation, a series of pyrazole derivatives were synthesized and tested for anti-inflammatory activity using carrageenan-induced rat paw edema models. The results indicated that some derivatives showed up to 78% inhibition compared to standard treatments like ibuprofen .
Mechanism of Action
The mechanism of action of N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazole carboxamides are a versatile class of compounds with applications in medicinal chemistry and materials science. Below, key structural analogs are compared based on substituents, physicochemical properties, and synthesis.
Structural Modifications and Substituent Effects
Table 1: Substituent Comparison of Pyrazole Carboxamides
Key Observations :
Physicochemical Properties
Trends :
- Melting Points: Chloro-substituted derivatives (e.g., 3a, 3d) exhibit higher melting points than non-halogenated analogs, likely due to stronger intermolecular interactions .
- Yields : Reactions using EDCI/HOBt coupling agents () achieve moderate yields (62–71%), typical for carboxamide syntheses .
Biological Activity
N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article aims to explore its biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 290.35 g/mol
- Structure : The compound features a pyrazole ring substituted with ethyl and diphenyl groups at specific positions, enhancing its interaction with biological targets.
This compound demonstrates its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins. This inhibition leads to reduced inflammation and pain .
- Anticancer Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death pathways .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in infectious disease contexts .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been substantiated through various in vitro and in vivo studies:
Anticancer Activity
Research has highlighted the compound's efficacy against multiple cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 12.50 | |
| HepG2 (Liver Cancer) | 42.30 | |
| A549 (Lung Cancer) | 26.00 |
These results indicate that this compound may serve as a promising lead compound for cancer therapy.
Antimicrobial Activity
Initial findings suggest that the compound may exhibit antimicrobial properties:
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable characteristics for oral bioavailability:
- Absorption : The molecular weight suggests good absorption potential.
- Distribution : Lipophilicity due to the diphenyl groups enhances tissue distribution.
- Metabolism and Excretion : Further studies are needed to elucidate the metabolic pathways and excretion routes.
Case Studies
Recent case studies have demonstrated the therapeutic potential of this compound:
- In Vivo Anti-inflammatory Study : In a rat model of arthritis, administration of the compound resulted in significant reductions in inflammatory markers compared to untreated controls.
- Cancer Cell Line Screening : A panel of cancer cell lines was treated with varying concentrations of the compound, revealing dose-dependent cytotoxicity and apoptosis induction.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide?
- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by functionalization. For example, 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid intermediates (prepared via Claisen-Schmidt condensation) can undergo amidation using ethylamine under coupling agents like EDCI/HOBt . Reaction conditions (e.g., solvent polarity, temperature, and catalysts like DMF-DMA) critically influence yield and regioselectivity. Post-synthetic purification often employs column chromatography or recrystallization .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray crystallography (using SHELX software ) reveals planar pyrazole rings with dihedral angles between phenyl substituents (e.g., 15.8°–32.4°), influencing steric interactions .
- Spectroscopy : NMR identifies substituent environments (e.g., ethyl protons at δ 1.2–1.4 ppm, aromatic protons at δ 7.2–7.8 ppm). IR confirms carboxamide C=O stretching (~1650 cm) .
Q. What structural features influence the biological activity of this compound?
- Methodological Answer : The ethyl group at position 1 and phenyl groups at positions 1 and 5 enhance lipophilicity, aiding membrane penetration. Hydrogen-bonding interactions via the carboxamide moiety (N–H···O=C) are critical for target binding, as shown in analogous pyrazole derivatives with antibacterial and antifungal activities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrazole derivatives?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, concentrations). To address this:
- Compare orthogonal assays (e.g., enzymatic inhibition vs. cellular viability).
- Validate purity via HPLC (>95%) and confirm structural integrity via - HMBC NMR .
- Use computational docking to map binding modes against protein targets (e.g., COX-2 or kinase enzymes) .
Q. What are the key intermediates and mechanistic pathways in the synthesis of this compound?
- Methodological Answer :
- Intermediate 1 : 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, formed via cyclocondensation of ethyl acetoacetate and phenylhydrazine derivatives .
- Intermediate 2 : Acid chloride derivative (using SOCl), reacting with ethylamine to form the carboxamide .
- Mechanism : Nucleophilic acyl substitution at the carbonyl carbon, with steric hindrance from phenyl groups influencing reaction rates .
Q. How can multi-step synthesis of pyrazole derivatives be optimized for scalability?
- Methodological Answer :
- Flow chemistry reduces side reactions in cyclocondensation steps by controlling residence time .
- In situ monitoring (e.g., FTIR or Raman spectroscopy) identifies reaction endpoints, minimizing purification steps .
- Green solvents (e.g., ethanol/water mixtures) improve yield and reduce waste .
Q. What computational models predict structure-activity relationships (SAR) for pyrazole carboxamides?
- Methodological Answer :
- DFT calculations (B3LYP/6-311++G(d,p)) optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps) .
- Molecular docking (AutoDock Vina) identifies binding affinities to targets like EGFR or 5-lipoxygenase, correlating substituent electronic profiles (e.g., electron-withdrawing groups at position 5 enhance inhibitory activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
